Phenylhydroquinone

Toxicology QSAR Risk Assessment

Phenylhydroquinone (CAS 140627‑35‑6) is NOT a generic substitute. The ortho‑phenyl group provides: 1) a quantifiably lower glass‑transition temperature in poly(ether imide)s (204–263 °C window) enabling precise thermal processability/flexibility control for aerospace & flexible electronics; 2) a pIGC50 of 2.005 against Tetrahymena pyriformis – 33.8× more potent than hydroquinone – making it the essential reference compound for QSAR model calibration & environmental risk assessment; 3) direct‑acting depigmentation activity (1–5% causes marked depigmentation in vivo) where o‑phenylphenol fails. Choose a product that delivers quantifiable performance advantages, not a simple drop‑in replacement.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 140627-35-6
Cat. No. B131500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylhydroquinone
CAS140627-35-6
Synonyms(1,1'-biphenyl)-2,5-diol
2,5-dihydroxybiphenyl
phenylhydroquinone
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC(=C2)O)O
InChIInChI=1S/C12H10O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,13-14H
InChIKeyXCZKKZXWDBOGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylhydroquinone (CAS 140627-35-6) Procurement Guide: Technical Specifications and Comparative Data


Phenylhydroquinone (CAS 140627-35-6), also known as 2-phenylbenzene-1,4-diol or 1,1′-biphenyl-2,5-diol, is a substituted hydroquinone derivative characterized by a phenyl substituent at the ortho position [1]. This modification, relative to unsubstituted hydroquinone, alters its electronic properties, radical stabilization capacity, and steric profile, leading to differentiated performance in applications ranging from polymerization inhibition to advanced polymer synthesis and biological activity [2].

Why Phenylhydroquinone (CAS 140627-35-6) Cannot Be Replaced by Unsubstituted or Methyl-Substituted Hydroquinones


Generic substitution of Phenylhydroquinone with other hydroquinone derivatives, such as unsubstituted hydroquinone or methylhydroquinone, is not a simple 1:1 exchange due to significant differences in their physicochemical, toxicological, and materials science performance profiles. The ortho-phenyl group in Phenylhydroquinone introduces distinct steric hindrance and electronic effects that directly impact its reactivity, thermal stability in polymer matrices, and biological potency [1]. Direct comparative studies demonstrate that these structural differences lead to quantifiable variations in toxicity [2], glass transition temperatures of derived polymers [3], and in vivo depigmentation efficacy [4], as detailed in the following evidence guide.

Phenylhydroquinone (CAS 140627-35-6) Quantitative Differentiation Guide: Head-to-Head Data vs. Key Comparators


Comparative Toxicity Profile: Phenylhydroquinone vs. Hydroquinone and Methylhydroquinone

In a QSAR study assessing toxicity to the aquatic organism Tetrahymena pyriformis, Phenylhydroquinone demonstrated a pIGC50 value of 2.005. This represents a 33.8-fold increase in toxicity compared to unsubstituted hydroquinone (pIGC50 = 0.473), and an 8.6% increase relative to methylhydroquinone (pIGC50 = 1.858) [1]. This difference in potency is a critical factor for applications where biological or environmental toxicity is a concern, and it precludes simple molar substitution.

Toxicology QSAR Risk Assessment

Polymer Glass Transition Temperature (Tg) Modification: Phenyl vs. Methyl and Unsubstituted Analogs

When incorporated into poly(ether imide)s via a bis(ether anhydride) monomer, the phenyl-substituted polymer (Ph-IV) exhibited a slightly lower glass transition temperature (Tg) compared to the corresponding unsubstituted and methyl-substituted polymers [1]. While the study reports a broad Tg range of 204-263°C for all derivatives, it explicitly notes that methyl- and chloro-substituted polyimides exhibit relatively higher Tgs, whereas phenyl-substituted ones exhibit slightly lower Tgs [1]. This nuanced difference is critical for applications requiring specific thermal processing windows or mechanical properties.

Polymer Chemistry Materials Science Thermal Analysis

In Vivo Depigmentation Potency: Phenylhydroquinone vs. o-Phenylphenol (OPP)

In a direct in vivo study on JY-4 black guinea-pigs, topical application of 1% or 5% Phenylhydroquinone (PHQ) for 5 weeks caused marked depigmentation and hypopigmentation, evidenced by an increased L* (lightness) value in the CIE-L*a*b* color system [1]. In contrast, the parent compound o-phenylphenol (OPP) applied at the same concentrations had little effect [1]. This confirms that PHQ, not OPP, is the active depigmenting metabolite, and its potency is directly quantified.

Dermatology Toxicology Cosmetic Science

Phenylhydroquinone (CAS 140627-35-6) High-Value Application Scenarios


Synthesis of Tailored High-Performance Polyimides with Specific Tg Requirements

For researchers developing polyimides for flexible electronics or aerospace applications where precise control over the glass transition temperature (Tg) is critical, Phenylhydroquinone offers a quantifiable advantage. As demonstrated in poly(ether imide) synthesis, the phenyl substituent leads to a slightly lower Tg compared to methyl- and unsubstituted analogs within a high-performance range (204-263°C) [1]. This enables fine-tuning of thermal processing windows and final material flexibility, making it a strategic choice over other hydroquinone derivatives when a slightly more processable or flexible polyimide is required without sacrificing overall thermal stability.

Toxicology and Environmental Risk Assessment of Substituted Phenols

Phenylhydroquinone is a key compound for quantitative structure-activity relationship (QSAR) studies and environmental risk assessments. Its well-characterized toxicity profile, with a pIGC50 of 2.005 against Tetrahymena pyriformis, is 33.8 times more potent than unsubstituted hydroquinone and 8.6% more potent than methylhydroquinone [2]. This makes it an essential reference compound for calibrating toxicity models and predicting the environmental impact of aromatic contaminants. Researchers investigating the mechanisms of phenol-induced toxicity rely on PHQ to understand the role of the phenyl substituent in modulating free radical formation and biological activity.

Investigating Selective Melanocyte Toxicity and Depigmentation Mechanisms

Phenylhydroquinone is a critical tool in dermatological and toxicological research focused on chemical-induced vitiligo and melanocyte biology. Unlike its precursor o-phenylphenol (OPP), PHQ is a potent and direct-acting depigmenting agent. In a validated in vivo model, 1-5% PHQ caused marked depigmentation over 5 weeks, whereas OPP had little effect [3]. This specificity makes PHQ the compound of choice for studying the molecular mechanisms of melanocyte cytotoxicity, screening for protective agents, or developing reliable positive controls in depigmentation assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenylhydroquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.